molecular formula C14H27N3O5 B1372484 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol CAS No. 405075-82-3

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol

Cat. No. B1372484
CAS RN: 405075-82-3
M. Wt: 317.38 g/mol
InChI Key: IISOFCFTBQYREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

While specific chemical reactions involving 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol are not detailed in the search results, it’s known that 1,3-Bis (tert-butoxycarbonyl)guanidine may be used to produce a guanidinyl derivative during the multi-step synthesis of (-)-crispine E .

Scientific Research Applications

Synthesis and Methodologies

  • An optimized, high-yielding synthesis of similar guanidino compounds demonstrates the scalability and efficiency of such methods. The product requires no further purification, indicating its potential in large-scale applications (Hickey et al., 2012).
  • The synthesis of per-6-guanidinylated cyclodextrins, using similar guanidino groups, shows the adaptability of this chemistry for creating diverse molecular architectures (Kraus et al., 2006).

Chemical Reactivity and Applications

  • Research has explored the efficient formation of bis-Boc protected guanidine, highlighting the potential of guanidino groups in modifying amino compounds, which could have implications in various chemical syntheses (Kim & Qian, 1993).
  • Chiral bis(guanidino)iminophosphorane catalysts have been developed, showcasing the use of guanidino derivatives in enantioselective synthesis, a crucial aspect in pharmaceutical research (Kondoh et al., 2015).

Biological and Medicinal Chemistry

  • Certain guanidines and guanidinylated peptides, derived from guanidino compounds, have substantial potential as therapeutics. Their efficient synthesis is pivotal for accessing these compounds (Wester et al., 2021).
  • Novel guanidino sugars, as isonucleoside analogs, have been synthesized and evaluated for biological activity. This research underscores the importance of guanidino derivatives in developing new therapeutic agents (Xavier et al., 2021).

properties

IUPAC Name

tert-butyl N-[N'-(3-hydroxypropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O5/c1-13(2,3)21-11(19)16-10(15-8-7-9-18)17-12(20)22-14(4,5)6/h18H,7-9H2,1-6H3,(H2,15,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISOFCFTBQYREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol
Reactant of Route 2
Reactant of Route 2
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol
Reactant of Route 3
Reactant of Route 3
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol
Reactant of Route 4
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol
Reactant of Route 5
Reactant of Route 5
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol
Reactant of Route 6
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.